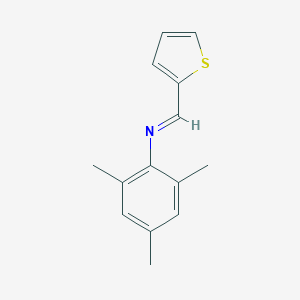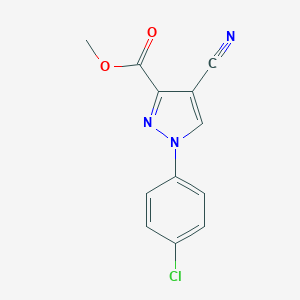![molecular formula C24H24N4O2 B283087 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283087.png)
8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile, also known as DPDIC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile involves the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile disrupts the formation of the mitotic spindle, which is essential for cell division. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile can induce apoptosis in cancer cells, as mentioned earlier. In addition, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been shown to have anti-inflammatory effects. Specifically, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been shown to inhibit the production of nitric oxide, a molecule involved in the inflammatory response.
实验室实验的优点和局限性
One advantage of using 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile in lab experiments is its relatively simple synthesis method. Additionally, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been shown to have potent anticancer activity, making it a promising candidate for further study in this field.
One limitation of using 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile in lab experiments is its relatively low solubility in water. This can make it difficult to work with in aqueous environments. Additionally, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has not been extensively studied in vivo, making it difficult to assess its potential toxicity and efficacy in living organisms.
未来方向
There are several future directions for research on 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile. One potential direction is the development of new organic semiconductors based on 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile. These materials could have potential applications in electronic devices such as solar cells and transistors.
Another potential direction is the further study of 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile as an anticancer agent. Specifically, future studies could focus on optimizing the synthesis of 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile derivatives with improved solubility and potency. Additionally, in vivo studies could be conducted to assess the toxicity and efficacy of 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile in living organisms.
Conclusion:
In conclusion, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there are still many unanswered questions about 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile, it is clear that this compound has significant potential for further study and development.
合成方法
The synthesis of 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile involves the reaction of 8,9-diethoxy-3-methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile with phenyldiazonium chloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of a diazonium salt intermediate, which then undergoes a coupling reaction with the pyrroloisoquinoline compound to yield 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile.
科学研究应用
8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been studied for its potential applications in various fields. In the field of materials science, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been used as a building block for the synthesis of novel organic semiconductors. These materials have potential applications in electronic devices such as solar cells and transistors.
In the field of medicinal chemistry, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been studied for its potential as an anticancer agent. Studies have shown that 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile can induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action makes 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile a promising candidate for the development of new anticancer drugs.
属性
分子式 |
C24H24N4O2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
8,9-diethoxy-3-methyl-2-phenyldiazenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C24H24N4O2/c1-4-29-21-13-17-11-12-28-16(3)23(27-26-18-9-7-6-8-10-18)20(15-25)24(28)19(17)14-22(21)30-5-2/h6-10,13-14H,4-5,11-12H2,1-3H3 |
InChI 键 |
UISQCTOTVRTOGC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)CCN3C2=C(C(=C3C)N=NC4=CC=CC=C4)C#N)OCC |
规范 SMILES |
CCOC1=C(C=C2C(=C1)CCN3C2=C(C(=C3C)N=NC4=CC=CC=C4)C#N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1H-imidazol-1-ylcarbonyl)-2-methylbutyl]-N-tritylamine](/img/structure/B283004.png)
![N-{2-[(1-phenylethylidene)amino]phenyl}methanesulfonamide](/img/structure/B283006.png)
![N-{2-[(diphenylmethylene)amino]phenyl}methanesulfonamide](/img/structure/B283007.png)

![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)

![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)
![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)

